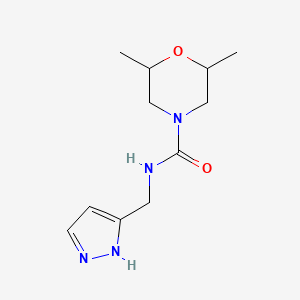![molecular formula C17H15F4NO3 B7545026 2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)
2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DFB or DFB-OMe and has been extensively studied for its unique properties that make it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of 2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide is not fully understood. However, studies have shown that this compound has the ability to inhibit certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the disruption of cellular pathways that are essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide has a range of biochemical and physiological effects. These effects include the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, this compound has been shown to have anti-inflammatory properties and can modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of using 2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide. Some of the key areas of research include the development of more efficient synthesis methods, the optimization of dosing and administration protocols, and the identification of potential drug targets for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research.
Méthodes De Synthèse
The synthesis of 2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide involves a multi-step process that requires specialized equipment and expertise. The process involves the reaction of 2,4-difluoroaniline with 2,3-difluoroanisole in the presence of a palladium catalyst to form the intermediate product, which is then subjected to a series of reactions to obtain the final product.
Applications De Recherche Scientifique
2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. Some of the key areas of research include cancer treatment, neurological disorders, and drug discovery.
Propriétés
IUPAC Name |
2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO3/c1-9(11-7-6-10(18)8-13(11)19)22-16(23)12-4-3-5-14(24-2)15(12)25-17(20)21/h3-9,17H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQOZASUFKKOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)NC(=O)C2=C(C(=CC=C2)OC)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)

![2-[1-(4-chlorophenyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7544952.png)

![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)

![[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)

![2-methyl-N-[3-oxo-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]amino]propyl]cyclopropane-1-carboxamide](/img/structure/B7544998.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7545003.png)

